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Compound of Interest

Compound Name: N-Nitrodiethylamine

CAS No.: 7119-92-8

Cat. No.: B1214611 Get Quote

N-Nitrodiethylamine (also known as Diethylnitramine; CAS: 7119-92-8) is a secondary

nitramine often conflated with its highly potent carcinogenic analog, N-Nitrosodiethylamine

(NDEA). While the two share a structural backbone, the addition of a single oxygen atom to the

nitrogen-nitrogen bond radically alters their physicochemical properties, reactivity, and

toxicological profiles.

For drug development professionals, N-Nitrodiethylamine is primarily relevant in two contexts:

Impurity Remediation: It is the primary oxidation product of NDEA. Advanced Oxidation

Processes (AOPs) used to destroy nitrosamine impurities often yield nitramines.

Analytical Interference: Due to structural similarity, it can interfere with nitrosamine screening

if mass spectrometry transitions are not carefully selected.

Chemical Distinction Table:
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Feature
N-Nitrodiethylamine
(Nitramine)

N-Nitrosodiethylamine
(Nitrosamine)

Formula
(

)

(

)

Structure Planar amine nitrogen;
Planar

group

CAS 7119-92-8 55-18-5

Oxidation State Higher (+3 on terminal N) Lower (+1 on terminal N)

Carcinogenicity Weak/Debated (IARC Group 3) Potent (IARC Group 2A)

Primary Use
Energetic materials, chemical

intermediate
Research carcinogen, impurity

Part 2: Discovery and History
The discovery of N-Nitrodiethylamine dates back to the "Golden Age" of organic nitrogen

chemistry in the late 19th century.

The Franchimont Era (1880s)
The compound was first systematically characterized by the Dutch chemist Antoine Paul

Nicolas Franchimont and his student Klobbie around 1887. Franchimont was a pioneer in the

synthesis of nitramines, investigating the reaction of secondary amines with absolute nitric acid.

Unlike primary amines, which decompose to alcohols and nitrogen gas upon nitration,

secondary amines were found to form stable nitramines (

) under dehydrating conditions.

Key Historical Insight: Franchimont discovered that direct nitration of secondary amines was

difficult due to the formation of unstable salts. He developed the "Franchimont Reaction,"

often utilizing nitrating agents like acetyl nitrate or absolute nitric acid with acetic anhydride,

to successfully isolate diethylnitramine.
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The Energetic Materials Phase (1940s–1960s)
During and after World War II, research into N-Nitrodiethylamine spiked due to interest in

liquid propellants. The

bond contains significant chemical energy. While diethylnitramine itself did not become a major
explosive (unlike its cyclic cousin RDX), it served as a model compound for understanding the
thermal decomposition of nitramines.

The Environmental & Pharmaceutical Phase (2000s–
Present)
In the modern era, the focus shifted to Carbon Capture and Storage (CCS) and Pharmaceutical

Impurities. Amine-based solvents used in CCS degrade into nitrosamines and nitramines.[1]

Similarly, in the pharmaceutical sector, attempts to oxidize NDEA impurities (using ozone or

peroxides) were found to convert the potent carcinogen NDEA into the less toxic N-
Nitrodiethylamine, raising questions about the safety of this remediation strategy.

Part 3: Synthesis and Formation Protocols
For research and analytical standard preparation, two primary methods exist.

Method A: Oxidation of N-Nitrosodiethylamine (The
Remediation Pathway)
This is the most relevant method for drug developers, as it mimics the degradation pathway of

nitrosamine impurities.

Mechanism: Electrophilic oxidation of the nitroso nitrogen.

Reagents: Trifluoroperacetic acid (TFPAA) or concentrated Hydrogen Peroxide (

) with TFA.

Protocol 1: TFPAA Oxidation (High Yield)

Preparation: In a flame-dried flask, dissolve N-Nitrosodiethylamine (10 mmol) in

Dichloromethane (DCM, 20 mL).
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Oxidant Generation: In a separate vessel, mix Urea Hydrogen Peroxide (UHP) complex with

Trifluoroacetic Anhydride (TFAA) in DCM at 0°C to generate anhydrous TFPAA in situ.

Addition: Dropwise add the TFPAA solution to the nitrosamine solution at 0°C.

Reaction: Stir at reflux for 1–2 hours. The solution will transition from yellow (characteristic of

nitrosamine) to colorless.

Workup: Quench with saturated

to neutralize acid. Extract with DCM.

Purification: Silica gel chromatography (Eluent: Hexane/Ethyl Acetate 80:20).

Validation: Confirm by GC-MS (M+ 134) and IR (Appearance of

asymmetric stretch at ~1520 cm⁻¹).

Method B: Direct Nitration (The Franchimont Pathway)
Reagents: Diethylamine, Nitric Acid (100%), Acetic Anhydride.

Note: This reaction is exothermic and hazardous.

Protocol: Diethylamine is converted to its nitrate salt, then treated with acetic anhydride and

chloride catalysts (like

) to dehydrate the intermediate into the nitramine.

Part 4: Drug Development Context – The "Trap" of
Remediation
A critical issue in modern pharmaceutical manufacturing is the remediation of nitrosamine-

contaminated solvents or APIs.

The Oxidation Strategy: Manufacturers often employ oxidation (Ozone, Peroxide treatment) to

destroy NDEA.

The Toxicological Trade-off: This strategy relies on the assumption that the product is safe.
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NDEA (Nitrosamine): Requires metabolic activation (alpha-hydroxylation by CYP2E1) to form

the diazonium ion, a potent DNA alkylating agent.

N-Nitrodiethylamine (Nitramine): The

bond is stronger and more resistant to enzymatic reduction.

Ames Test: Generally negative or weakly positive (requires high concentrations).

Carcinogenicity: Studies (e.g., Druckrey et al., Pliss et al.) suggest it is far less potent than

NDEA. While NDEA induces tumors at mg/kg levels, nitramines often require g/kg chronic

exposure to elicit effects, if any.

Conclusion for Safety Assessments: Converting NDEA to N-Nitrodiethylamine significantly

reduces genotoxic risk (Risk Reduction Factor > 1000x), but the nitramine is still considered a

"cohort of concern" compound in some regulatory frameworks and must be controlled.

Part 5: Visualization of Pathways
Diagram 1: Synthesis and Degradation Pathways
This diagram illustrates the relationship between the Amine, Nitrosamine, and Nitramine,

highlighting the oxidation "remediation" route.
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Caption: The chemical relationship between Diethylamine, NDEA, and N-Nitrodiethylamine.

Note that oxidation converts the high-risk NDEA into the lower-risk Nitramine.

Diagram 2: Comparative Analytical Profile (GC-MS)
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Differentiation is critical during impurity screening.

Unknown Impurity Sample

NDEA Signal
MW: 102 Da

Fragment: m/z 73 (M-NO)

GC-MS (EI Source)
Rt: ~3.5 min

Nitramine Signal
MW: 118 Da

Fragment: m/z 72 (M-NO2)

GC-MS (EI Source)
Rt: ~4.2 min

Click to download full resolution via product page

Caption: Analytical differentiation. Nitramines typically elute later and show distinct

fragmentation patterns (Loss of NO2 vs Loss of NO).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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